molecular formula C17H12OS B13736282 S-Phenyl 2-naphthalenethiocarboxylate CAS No. 28118-49-2

S-Phenyl 2-naphthalenethiocarboxylate

Cat. No.: B13736282
CAS No.: 28118-49-2
M. Wt: 264.3 g/mol
InChI Key: OONFEZOOKHKYQL-UHFFFAOYSA-N
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Description

S-phenyl naphthalene-2-carbothioate is an organic compound with the molecular formula C17H12OS. It is a thioester derivative of naphthalene, characterized by the presence of a phenyl group attached to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-phenyl naphthalene-2-carbothioate can be synthesized through the reaction of naphthalene-2-carbonyl chloride with thiophenol in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thioester .

Industrial Production Methods: Industrial production of S-phenyl naphthalene-2-carbothioate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Types of Reactions:

    Oxidation: S-phenyl naphthalene-2-carbothioate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

S-phenyl naphthalene-2-carbothioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thioester derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds

Mechanism of Action

The mechanism of action of S-phenyl naphthalene-2-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

  • S-phenyl benzothioate
  • S-phenyl thiobenzoate
  • S-phenyl 2-thiophenecarbothioate

Comparison: S-phenyl naphthalene-2-carbothioate is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties compared to other thioesters.

Properties

CAS No.

28118-49-2

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

S-phenyl naphthalene-2-carbothioate

InChI

InChI=1S/C17H12OS/c18-17(19-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h1-12H

InChI Key

OONFEZOOKHKYQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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